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Abstract

OPC-14523 is a novel psychoactive compound synthesized by Otsuka Pharmaceutical. It
exhibits a unique pharmacological profile characterized by high affinity for sigma (o1) and
serotonin 5-HT1a receptors, where it acts as a partial agonist. Additionally, it possesses
moderate affinity for the serotonin transporter (SERT) and sigma-2 (02) receptors. Preclinical
studies have demonstrated its potential as a rapid-acting antidepressant. This technical guide
provides a comprehensive overview of the pharmacological properties of OPC-14523, including
its receptor binding profile, in vitro and in vivo functional activities, and the underlying signaling
pathways. Detailed experimental methodologies for key assays are also described. Notably,
information regarding its activity at dopamine D2 receptors is limited in publicly available
literature, and no clinical trial data for OPC-14523 has been identified, suggesting a likely
discontinuation of its clinical development.

Introduction

OPC-14523, with the chemical name 1-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-5-methoxy-
3,4-dihydro-2(1H)-quinolinone, was investigated for its potential as an antidepressant agent. Its
mechanism of action is primarily attributed to its combined agonist activity at sigma-1 and 5-
HT1a receptors. This dual action is hypothesized to produce a more rapid onset of
antidepressant effects compared to traditional selective serotonin reuptake inhibitors (SSRIs).
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Receptor Binding Profile

The affinity of OPC-14523 for various receptors and transporters has been characterized
through radioligand binding assays. The quantitative data are summarized in Table 1.

Target Radioligand Tissue Source  ICso (nM) Reference(s)
Sigma-1 --INVALID-LINK-- . _ _
) Guinea Pig Brain 47 [1]
Receptor -Pentazocine
Sigma-2 ) ) )
BHIDTG Guinea Pig Brain 56 [1]
Receptor

Rat Cerebral

5-HT1a Receptor [3H]8-OH-DPAT 2.3 [1]
Cortex

Serotonin

Transporter [3H]Citalopram Rat Brain 80 [1]

(SERT)

Norepinephrine

Transporter [3H]Nisoxetine Rat Brain >1000 [1]
(NET)
Dopamine
Transporter [(H]GBR12935 Rat Brain >1000 [1]
(DAT)
Dopamine D2

Not Reported Not Reported Not Reported
Receptor
Muscarinic o

Not Reported Not Reported No Inhibition [1]
Receptors
MAO-A & MAO-B  Not Reported Not Reported No Inhibition [1]

Table 1: Receptor and Transporter Binding Affinities of OPC-14523. Data are presented as ICso
values, the concentration of OPC-14523 required to inhibit 50% of radioligand binding.

In Vitro Functional Activity
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5-HT1a Receptor Partial Agonism

The functional activity of OPC-14523 at 5-HT1a receptors has been assessed using [3°S]GTPyS
binding assays, which measure G-protein activation upon receptor agonism.

Emax (% of 5-

Assay System  Agonist PECso HT) Reference(s)
CHO cells
expressing
OPC-14523 8.0+0.11 85.5 [2]
human 5-HT1a
receptors
Rat Hippocampal 41.1 (vs. 8-OH-
OPC-14523 7.60 +0.23 [2]
Membranes DPAT)

Human Frontal
64.0 (vs. 8-OH-

Cortex OPC-14523 7.89 + 0.08 [2]
DPAT)

Membranes

Table 2: Functional Activity of OPC-14523 at 5-HT1a Receptors. pECso represents the negative
logarithm of the molar concentration of agonist that produces 50% of the maximal possible
effect. Emax is the maximum effect, expressed as a percentage of the response to the full
agonist 5-HT or 8-OH-DPAT.

Serotonin Reuptake Inhibition

OPC-14523 has been shown to inhibit the reuptake of serotonin in vitro.

Assay System ICs0 (NM) Reference(s)

Rat Brain Synaptosomes 27 [1]

Table 3: In Vitro Serotonin Reuptake Inhibition by OPC-14523.

In Vivo Pharmacology
Antidepressant-Like Activity
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In vivo studies in rodent models have demonstrated the antidepressant-like effects of OPC-
14523.

] Route of
Animal . EDso Reference(s
Test Administrat Effect
Model ) (mglkg) )
ion
) Reduced
Forced Swim ) .
Rats Oral 27 immobility [1]
Test _
time
) Reduced
) Forced Swim ) N
Mice Oral 20 immobility [1]
Test _
time

Table 4: In Vivo Antidepressant-Like Effects of OPC-14523. EDso is the dose that produces
50% of the maximal effect.

Modulation of Neuronal Activity

Electrophysiological studies have investigated the effects of OPC-14523 on serotonergic
neuron firing in the dorsal raphe nucleus (DRN). A two-day treatment with OPC-14523 (1
mg/kg/day) resulted in a significant increase in the firing activity of putative 5-HT neurons in
anesthetized rats.[3] This effect was blocked by the co-administration of a selective sigma-1
receptor antagonist, NE-100, indicating the involvement of sigma-1 receptors in this response.

[3]

Signaling Pathways
5-HT1a Receptor Signaling

As a G-protein coupled receptor (GPCR), the 5-HT1a receptor primarily couples to inhibitory G-
proteins (Gai/o). Agonist binding, including by a partial agonist like OPC-14523, leads to a
conformational change in the receptor, promoting the exchange of GDP for GTP on the Ga
subunit. The activated Gai/o subunit then dissociates from the GBy dimer and inhibits adenylyl
cyclase, resulting in decreased intracellular cyclic AMP (CAMP) levels.
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Sigma-1 Receptor Signaling

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic
reticulum-mitochondrion interface. Upon ligand binding, it can translocate and modulate the
function of various ion channels and signaling proteins, thereby influencing cellular processes
such as calcium signaling and neuronal excitability.
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Experimental Protocols
Radioligand Binding Assays (General Protocol)

This protocol provides a general framework for competitive radioligand binding assays used to

determine the binding affinity of OPC-14523.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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